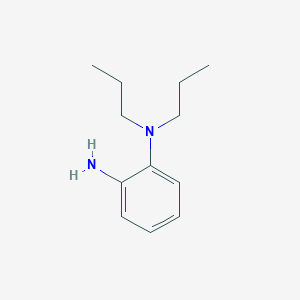

N1,N1-Dipropylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dipropylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOHBMGLRDCKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N1,N1-Dipropylbenzene-1,2-diamine and its Isomers

The synthesis of asymmetrically substituted vicinal diamines such as this compound requires robust and selective methodologies. Key strategies involve the controlled introduction of propyl groups onto a benzene-1,2-diamine scaffold.

Amination and Alkylation of Precursor Aromatic Diamines

The direct N-alkylation of o-phenylenediamine (B120857) is a primary route for the synthesis of this compound. This transformation is typically achieved by reacting o-phenylenediamine with a suitable propylating agent, such as propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. The choice of base and solvent is crucial to control the degree and regioselectivity of alkylation. Over-alkylation to form tetra-substituted products and alkylation at both nitrogen atoms are common challenges that need to be managed through careful control of reaction conditions.

Alternative approaches, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, utilize more environmentally benign alkylating agents like propanol. acs.org These reactions are often catalyzed by transition metals and proceed through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the diamine. acs.org

A general representation of the N-alkylation reaction is presented in the table below, showcasing typical conditions for the synthesis of N-alkylated anilines, which are analogous to the synthesis of the target compound.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CoNx@NC | Cs2CO3 | Toluene | 140 | 24 | Varies |

| Zn(II) complex | K2CO3 | Toluene | 120 | 16 | 64-79 |

This table illustrates general conditions for N-alkylation of anilines with alcohols, which can be adapted for the synthesis of this compound.

Regioselective Synthesis of N-Substituted Benzene-1,2-diamines

Achieving regioselectivity in the synthesis of N-substituted benzene-1,2-diamines is a significant synthetic challenge. One effective strategy involves the use of directing groups or pre-functionalization of the diamine precursor. For instance, one of the amino groups can be protected to allow for the selective alkylation of the other. Subsequent deprotection would then yield the desired N,N-disubstituted product.

Catalytic methods employing borinic acid have demonstrated high regioselectivity in the N-alkylation of azoles, a principle that can be extended to the selective functionalization of diamines. scholaris.caacs.org These reactions proceed through the activation of the nucleophile by the borinic acid catalyst, guiding the alkylating agent to a specific nitrogen atom. scholaris.caacs.org

A solvent-controllable photoreaction of 4-methoxyazobenzenes has also been developed for the selective synthesis of N-arylbenzene-1,2-diamines, highlighting the potential of photochemical methods in achieving regioselectivity. rsc.orgnih.gov

One-Pot Synthetic Protocols for Diamine Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the construction of diamine scaffolds, one-pot procedures can involve a sequence of reactions, such as reduction of a nitro group followed by in-situ alkylation. For example, the reduction of N,N-dipropyl-2-nitroaniline would directly yield the target compound.

Furthermore, multi-component reactions represent a powerful one-pot strategy. While specific examples for this compound are not prevalent, the concept has been widely applied to the synthesis of complex heterocyclic systems from o-phenylenediamine derivatives. organic-chemistry.org These reactions often involve the in-situ formation of the diamine scaffold followed by immediate reaction with other components to build more complex molecular architectures. A highly diastereoselective one-pot synthesis of 1,3-diamino-2-alcohol units has been developed, showcasing the utility of this approach for constructing complex diamine-containing molecules.

Reaction Mechanisms and Pathways Involving this compound

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, with its reactivity being largely defined by the two adjacent amino groups.

Mechanistic Studies of Intramolecular Cyclization Reactions

The vicinal diamine motif in this compound is a key structural feature that enables intramolecular cyclization reactions to form five- or six-membered heterocyclic rings. A common transformation is the condensation with carbonyl compounds (aldehydes, ketones, or carboxylic acids and their derivatives) to form benzimidazoles.

The reaction with aldehydes, for instance, typically proceeds through the initial formation of a Schiff base at the more accessible primary amine, followed by an intramolecular nucleophilic attack from the tertiary amine and subsequent aromatization to yield a 2-substituted benzimidazole. nih.gov The presence of the N,N-dipropyl group can influence the steric and electronic properties of the resulting heterocyclic system.

The reaction of o-phenylenediamines with nitrous acid to form benzotriazoles is another well-established intramolecular cyclization. jocpr.comyoutube.com In the case of this compound, this reaction would proceed via diazotization of the primary amino group, followed by intramolecular cyclization involving the nucleophilic tertiary amine to form a N1-substituted benzotriazole. tsijournals.com

Below is a table summarizing various cyclization reactions of o-phenylenediamine derivatives.

| Reactant | Product | Catalyst/Conditions | Reference |

| Aldehydes | 2-Substituted Benzimidazoles | Au/TiO2, CHCl3:MeOH, 25°C | nih.gov |

| Dicarboxylic Acids | Benzimidazoles | Alumina-methanesulfonic acid, microwave | researchgate.net |

| Nitrous Acid | Benzotriazole | HNO2 | jocpr.comyoutube.com |

| Ketones | 1,5-Benzodiazepines | In-situ generated HCl | researchgate.net |

Photoredox Conditions in Vicinal Diamine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of C-N bonds under mild conditions. While the direct synthesis of this compound via photoredox catalysis is not extensively documented, related transformations highlight its potential.

For instance, a visible-light-induced intramolecular cyclization of diamines has been developed for the synthesis of highly substituted tetrahydroimidazoles. rsc.orgnih.gov This photoredox catalytic reaction demonstrates high diastereoselectivity and proceeds in good yields. rsc.orgnih.gov The mechanism likely involves the generation of a nitrogen-centered radical cation via single-electron transfer from the diamine to the excited photocatalyst, followed by intramolecular cyclization.

The application of photoredox catalysis to the synthesis of vicinal diamines often involves the difunctionalization of alkenes. While this approach typically yields symmetrically substituted diamines, modifications could potentially allow for the synthesis of unsymmetrically substituted derivatives like this compound.

Radical Cross-Coupling and Homocoupling Processes

The exploration of radical cross-coupling and homocoupling reactions involving this compound is an emerging area of research. While extensive literature specifically detailing these processes for this particular compound is limited, the principles of radical chemistry suggest potential pathways for forming novel carbon-carbon and carbon-heteroatom bonds. The presence of both a primary and a tertiary amine on the benzene (B151609) ring can influence the regioselectivity of radical addition.

In theory, homocoupling reactions could yield symmetrically substituted biphenyl (B1667301) structures, creating dimers of the parent molecule. Radical cross-coupling, on the other hand, would involve the reaction of a radical generated from this compound with a different radical partner, opening avenues to a diverse range of asymmetrically substituted derivatives. The success of these reactions would hinge on the careful selection of radical initiators, solvents, and reaction temperatures to control reactivity and minimize side products.

Derivatization and Functionalization of the this compound Core

The unique arrangement of the amino groups on this compound provides a versatile platform for a variety of derivatization and functionalization reactions. These modifications are instrumental in synthesizing more complex molecules with tailored electronic and steric properties.

This compound is a valuable precursor for the synthesis of substituted phthalonitriles, which are key building blocks for phthalocyanines. The synthetic route typically involves the diazotization of the primary amino group, followed by a cyanation reaction, often using a copper(I) cyanide salt. The resulting phthalonitrile (B49051) derivative, bearing the N,N-dipropylamino substituent, can then undergo template-assisted cyclotetramerization to form the corresponding peripherally substituted phthalocyanine (B1677752).

The bulky dipropylamino groups on the periphery of the phthalocyanine macrocycle play a crucial role in enhancing its solubility in common organic solvents. This improved solubility is a significant advantage for the processing and application of these materials in fields such as nonlinear optics, catalysis, and photodynamic therapy.

| Reaction Step | Typical Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl | Diazonium salt of this compound |

| Cyanation | CuCN | Substituted Phthalonitrile |

| Cyclotetramerization | Metal salt (e.g., ZnCl₂) | Substituted Metallophthalocyanine |

The differing reactivity of the primary and tertiary amino groups allows for selective functionalization. The primary amine is more nucleophilic and sterically accessible, making it the preferred site for many electrophilic substitution reactions.

Acylation: Selective acylation of the primary amine can be readily achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. This reaction yields the corresponding amide derivative.

Sulfonation: In a similar fashion, reaction with sulfonyl chlorides leads to the formation of sulfonamides at the primary amine position.

Alkylation: While the tertiary amine is already di-alkylated, the primary amine can undergo further alkylation. This can be achieved through various methods, including reductive amination with aldehydes or ketones.

Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed to selectively arylate the primary amino group, introducing aryl substituents.

| Functionalization | Reagent Class | Product Class |

| Acylation | Acyl Halides/Anhydrides | Amides |

| Sulfonation | Sulfonyl Halides | Sulfonamides |

| Alkylation | Alkyl Halides/Aldehydes | Secondary/Tertiary Amines |

| Arylation | Aryl Halides/Boronic Acids | Di- or Tri-substituted Amines |

Ortho-phenylenediamines are classic precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This compound is a valuable starting material for the preparation of substituted benzimidazoles, quinoxalines, and other related polyheterocyclic systems.

The condensation reaction between the 1,2-diamine functionality and various electrophilic partners is a common and efficient strategy. For example, reaction with carboxylic acids or their derivatives under acidic conditions or with heating leads to the formation of 2-substituted benzimidazoles. Similarly, condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, affords substituted quinoxalines. The N,N-dipropylamino substituent can influence the electronic properties and solubility of the resulting heterocyclic products.

| Electrophilic Partner | Resulting Heterocycle |

| Carboxylic Acids/Derivatives | Substituted Benzimidazoles |

| 1,2-Diketones | Substituted Quinoxalines |

| Aldehydes | Substituted 1,2-Dihydrobenzimidazoles |

Coordination Chemistry of N1,n1 Dipropylbenzene 1,2 Diamine and Its Derivatives

Ligand Design Principles and Chelation Properties of Benzene-1,2-diamines

Polydentate Ligand Architectures for Transition Metals

Benzene-1,2-diamines serve as crucial building blocks for creating polydentate ligands, which are molecules that can form multiple bonds with a central metal ion. youtube.com These ligands are often designed to wrap around a transition metal, forming a stable complex. youtube.com The two adjacent amino groups on the benzene (B151609) ring provide a readily available bidentate chelate, forming a five-membered ring with the metal ion. This structural motif can be expanded into more complex polydentate architectures.

By modifying the amine groups with additional coordinating arms, the denticity of the ligand can be increased. For instance, attaching pyridyl groups to the nitrogen atoms of benzene-1,2-diamine results in a tetradentate ligand capable of forming multiple chelate rings, thereby enhancing the stability of the resulting metal complex. nih.gov The design of these ligands is critical for their function, as the arrangement of donor atoms determines the geometry and coordination number of the metal complex.

The versatility of benzene-1,2-diamine derivatives allows for the synthesis of a wide array of ligands with tailored electronic and steric properties. These ligands have been successfully used to form complexes with various transition metals, including platinum, for which steroidal diamine analogs have been developed. nih.gov

Influence of Alkyl Substituents on Ligand Conformation and Flexibility

The size and branching of the alkyl chains play a crucial role in determining the degree of steric hindrance. For example, the presence of bulky alkyl groups can force the ligand to adopt a specific conformation to minimize steric strain upon coordination to a metal center. This can lead to distortions in the geometry of the complex, affecting its stability and reactivity. pku.edu.cn

Furthermore, the inductive effects of alkyl groups can modulate the electron density on the nitrogen donor atoms. libretexts.orglibretexts.org Alkyl groups are generally considered electron-donating, which can increase the basicity of the amine groups and enhance their coordinating ability. libretexts.org However, the steric demands of the alkyl substituents often play a more dominant role in dictating the coordination properties of the ligand. The interplay between these steric and electronic effects allows for the fine-tuning of the ligand's properties for specific applications in coordination chemistry.

Chelate Ring Formation and Thermodynamic Stability

The formation of a chelate ring by a bidentate ligand such as N1,N1-Dipropylbenzene-1,2-diamine with a metal ion is a key factor contributing to the thermodynamic stability of the resulting complex. This enhanced stability, known as the chelate effect, arises primarily from a favorable entropy change during the complexation reaction. libretexts.org When a bidentate ligand replaces two monodentate ligands, the total number of independent molecules in the solution increases, leading to a positive change in entropy and a more negative Gibbs free energy of formation. libretexts.orgyoutube.com

The stability of the chelate ring is also influenced by its size. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. In the case of benzene-1,2-diamine derivatives, coordination to a metal ion results in the formation of a stable five-membered ring. The inherent rigidity of the benzene backbone also contributes to pre-organizing the donor atoms for chelation, further enhancing the stability of the complex.

Complexation with Transition Metal Ions

Synthesis of this compound Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents used for such syntheses include alcohols, acetonitrile (B52724), and chlorinated hydrocarbons.

One general method involves dissolving the this compound ligand in a solvent and adding a solution of the transition metal salt, often a halide or a perchlorate, dropwise with stirring. The reaction may proceed at room temperature or require heating to facilitate the complexation. The resulting metal complex may precipitate from the solution upon formation or can be isolated by evaporation of the solvent.

For instance, the reaction of a diamine with a palladium(II) salt like Na2[PdCl4] can lead to the formation of a square planar complex. researchgate.net Similarly, zinc(II) complexes with benzene-1,2-diamine ligands have been synthesized, resulting in tetrahedral or octahedral geometries depending on the stoichiometry and the presence of other coordinating species. nih.gov The synthesis of platinum(II) complexes, which are of interest for their potential applications, can be achieved by reacting the diamine ligand with a platinum(IV) precursor like K2PtCl4. nih.gov

The characterization of the newly synthesized complexes is typically carried out using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and elemental analysis, to confirm the structure and composition of the complex.

Redox Chemistry of Metal-Diamine Complexes

Ligands can be classified as "innocent" or "non-innocent" (redox-active). mdpi.com While simple alkyl-substituted diamines are generally considered innocent, the benzene ring itself can participate in redox processes under certain conditions. The presence of electron-donating or electron-withdrawing substituents on the diamine ligand can shift the redox potentials of the metal center. For example, electron-donating groups can make the metal center easier to oxidize.

Stereochemical Aspects of Metal-Diamine Coordination

The coordination of N¹,N¹-Dipropylbenzene-1,2-diamine to a metal center introduces significant stereochemical considerations. The two nitrogen atoms of the diamine can bind to a metal ion to form a stable five-membered chelate ring. The geometry of the resulting complex is influenced by several factors, including the coordination number and preferred geometry of the metal ion, and the steric bulk of the N-propyl groups.

For an octahedral metal complex, the bidentate N¹,N¹-Dipropylbenzene-1,2-diamine ligand can coordinate in a cis-fashion. The presence of the two propyl groups on one of the nitrogen atoms introduces steric hindrance that can influence the arrangement of other ligands in the coordination sphere. This steric crowding can favor the formation of specific isomers. For instance, in a complex with other chiral ligands, the N¹,N¹-Dipropylbenzene-1,2-diamine can induce diastereoselectivity.

The stereochemistry is also impacted by the potential for the diamine ligand to adopt a non-planar conformation upon coordination. The benzene ring provides a rigid backbone, but the amino groups can be pyramidal, leading to the possibility of atropisomerism if rotation around the C(aryl)-N bonds is restricted.

Supramolecular Coordination Chemistry and Assembly Design

The design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. N¹,N¹-Dipropylbenzene-1,2-diamine and its metal complexes are excellent candidates for the construction of such architectures due to the presence of multiple sites for intermolecular interactions.

Fabrication of 1D, 2D, and 3D Supramolecular Structures

The principles of crystal engineering can be applied to complexes of N¹,N¹-Dipropylbenzene-1,2-diamine to generate extended structures in one, two, or three dimensions.

1D Chains: One-dimensional chains can be fabricated through various intermolecular interactions. For example, if the complex contains suitable hydrogen bond donors and acceptors, these can link the monomeric units into a linear chain. Another strategy involves the use of bridging ligands that connect the metal centers.

2D Sheets: Two-dimensional networks can be formed by linking the 1D chains through weaker interactions. For instance, π-π stacking interactions between the aromatic rings of the diamine ligands in adjacent chains can lead to the formation of a sheet-like structure. researchgate.net The dimensions and topology of these sheets can be tuned by modifying the substituents on the phenylenediamine ligand or by using ancillary ligands of different sizes and shapes.

3D Frameworks: The extension of the supramolecular assembly into three dimensions can be achieved by employing ligands that can bridge in multiple directions or by the interplay of various intermolecular forces such as hydrogen bonding and π-π stacking. rsc.org The porosity of these 3D frameworks can be controlled, which is a key feature for applications in areas like gas storage and separation. The use of ditopic ligands, which can bind to two different metal centers, is a common strategy for building robust 3D coordination polymers. rsc.org

A hypothetical example of the formation of a 2D supramolecular structure is presented in the table below:

| Building Block | Intermolecular Interaction | Resulting Structure |

| [M(N¹,N¹-Dipropylbenzene-1,2-diamine)X₂] | Hydrogen bonding between amine N-H and an acceptor X | 1D Chain |

| 1D Chains | π-π stacking between phenyl rings of adjacent chains | 2D Sheet |

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Assembly

The stability and structure of the supramolecular assemblies of N¹,N¹-Dipropylbenzene-1,2-diamine complexes are dictated by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The secondary amine group (N-H) in the coordinated diamine is a potential hydrogen bond donor. It can form hydrogen bonds with anions, solvent molecules, or other ligands in the coordination sphere. nih.govnsf.gov These interactions are highly directional and play a crucial role in determining the packing of the molecules in the crystal lattice. In some cases, unexpected dual intermolecular hydrogen bonding has been observed in related N-aryl-substituted ortho-phenylene diamine compounds. nih.gov

π-π Stacking: The aromatic phenyl ring of the diamine ligand is susceptible to π-π stacking interactions. rsc.org These interactions, although weaker than hydrogen bonds, are significant in stabilizing the crystal structure, especially in the formation of 2D and 3D architectures. researchgate.netnih.gov The geometry of the stacking can be face-to-face or offset, with the latter being more common. rsc.org

The interplay between hydrogen bonding and π-π stacking is often cooperative, leading to the formation of highly ordered and stable supramolecular structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of N1,N1-Dipropylbenzene-1,2-diamine.

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Energetics

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular properties for this compound. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can be employed to investigate the energetics of chemical reactions involving this compound. This includes determining the activation energies and reaction enthalpies for processes such as electrophilic substitution on the benzene (B151609) ring or reactions involving the amino groups. By modeling the transition states of these reactions, researchers can gain a detailed understanding of the reaction mechanisms.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and represent typical data that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. For this compound, DFT can be used to calculate its theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks.

The calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. Similarly, the prediction of IR spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects and conformational averaging.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (aromatic-H) | 6.5-7.2 ppm |

| ¹³C NMR | Chemical Shift (aromatic-C) | 110-150 ppm |

| IR | N-H Stretch Frequency | 3300-3500 cm⁻¹ |

| IR | C-N Stretch Frequency | 1250-1350 cm⁻¹ |

Note: The values in this table are representative predictions based on DFT calculations for similar molecules.

Molecular Dynamics and Simulation of Conformational Dynamics

The propyl groups attached to one of the nitrogen atoms in this compound introduce significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the accessible conformations and dynamic behavior of this molecule over time.

Computational Studies of Molecular Interactions and Recognition

Understanding how this compound interacts with other molecules is key to predicting its chemical and biological activity. Computational methods such as molecular docking and the analysis of supramolecular interactions are employed for this purpose.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (a receptor). If this compound were to be investigated as a potential ligand for a biological target, molecular docking simulations would be performed to identify its most likely binding mode and to estimate the strength of the interaction.

The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring these poses based on a scoring function that approximates the binding free energy. The results of molecular docking can guide the design of new molecules with improved binding affinity and selectivity.

Analysis of Supramolecular Interactions (e.g., Anion-π, π-Stacking)

The benzene ring in this compound can participate in various non-covalent interactions, which are fundamental to supramolecular chemistry and molecular recognition. The electron-rich π-system of the benzene ring can engage in π-stacking interactions with other aromatic systems.

Furthermore, the presence of the amino groups influences the electronic properties of the benzene ring, potentially enabling anion-π interactions, where an anion is attracted to the electron-deficient face of a π-system. Computational methods can be used to quantify the strength and geometry of these interactions, providing insight into the self-assembly properties of the molecule and its ability to form complexes with other species.

Application of Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research marks a paradigm shift from traditional, often labor-intensive, trial-and-error methodologies. psu.edu For a compound like this compound, these computational tools hold the promise of rapidly screening for potential applications and optimizing its molecular structure for specific functions. By training algorithms on large datasets of chemical information, ML models can identify complex structure-property relationships that may not be immediately apparent to human researchers. catalysis.blog

Prediction of Catalytic Activity and Selectivity

The diamine functional group in this compound suggests its potential as a ligand in coordination chemistry, a foundational component of many catalytic systems. Machine learning models can be theoretically employed to predict the catalytic efficacy of metal complexes incorporating this diamine.

The predictive process would hypothetically involve:

Data Compilation: Gathering a comprehensive dataset of known diamine-based catalysts and their experimentally determined activities and selectivities in various chemical transformations.

Model Training: Utilizing supervised machine learning algorithms, such as random forests, support vector machines, or neural networks, to learn the correlation between the molecular descriptors and the observed catalytic performance. umich.edu

Prediction for this compound: Once trained, the model could predict the potential catalytic activity and selectivity of this compound-based catalysts, guiding experimental efforts toward the most promising applications.

A hypothetical data table illustrating the type of information used to train such a model is presented below.

| Catalyst (Ligand) | Metal Center | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

| Ligand A | Rhodium | Asymmetric Hydrogenation | 95 | 92 |

| Ligand B | Palladium | Cross-Coupling | 88 | N/A |

| Ligand C | Ruthenium | Transfer Hydrogenation | 92 | 98 |

| This compound | (Predicted) | (Various) | (Predicted Value) | (Predicted Value) |

Data-Driven Design of this compound Derivatives

Beyond predicting the properties of the existing molecule, machine learning can actively guide the design of novel derivatives of this compound with enhanced or entirely new functionalities. This data-driven approach, often termed inverse design, aims to identify molecular structures that are optimized for a specific target property.

The workflow for designing novel derivatives would theoretically encompass:

Defining the Chemical Space: Establishing a virtual library of potential derivatives by systematically modifying the parent structure of this compound. Modifications could include altering the alkyl chains on the nitrogen atoms, introducing various substituents onto the benzene ring, or exploring different substitution patterns.

Generative Models: Employing generative machine learning models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to create novel molecular structures within the defined chemical space. These models learn the underlying patterns of chemical stability and can propose new, viable molecules.

High-Throughput Virtual Screening: Using the predictive models for catalytic activity (as described in the previous section) or other desired properties to rapidly screen the generated library of derivatives. This allows for the efficient identification of the most promising candidates for synthesis and experimental validation.

The table below illustrates a hypothetical set of designed derivatives and their predicted properties, showcasing the output of a data-driven design process.

| Derivative of this compound | Modification | Predicted Catalytic Activity (Relative) | Predicted Selectivity (Relative) |

| Derivative 1 | 4-Fluoro substitution | High | High |

| Derivative 2 | N,N-Dibutyl substitution | Moderate | High |

| Derivative 3 | 4,5-Dimethyl substitution | High | Moderate |

By leveraging these advanced computational techniques, the exploration of the chemical potential of this compound and its derivatives can be significantly accelerated, paving the way for the discovery of novel catalysts and functional materials.

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of N1,N1-Dipropylbenzene-1,2-diamine, confirming the connectivity of atoms and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For a related compound, p-Phenylenediamine, the ¹H NMR spectrum shows signals for the aromatic protons and the amine protons. chemicalbook.com In the case of this compound, the ¹H NMR spectrum would be more complex. It would exhibit distinct signals for the propyl group protons (CH₃, CH₂, and N-CH₂) in addition to the aromatic protons on the benzene (B151609) ring and the protons of the primary amine (-NH₂). The chemical shifts and splitting patterns of these signals would provide definitive information about their chemical environment and neighboring protons.

Similarly, the ¹³C NMR spectrum of a related compound, 1,4-DIISOPROPYLBENZENE, provides reference points for the chemical shifts of substituted benzene rings. chemicalbook.com For this compound, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule. This includes the carbons of the benzene ring, with those directly attached to the nitrogen atoms showing distinct shifts, as well as the three different carbon environments within the two propyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| NH₂ | 3.0 - 5.0 | N/A |

| N-CH₂ (propyl) | 2.8 - 3.5 | 45 - 55 |

| CH₂ (propyl) | 1.4 - 1.8 | 20 - 25 |

| CH₃ (propyl) | 0.8 - 1.2 | 10 - 15 |

| C-NH₂ (aromatic) | N/A | 135 - 145 |

| C-N(propyl)₂ (aromatic) | N/A | 140 - 150 |

Note: These are predicted values based on the analysis of similar structures and are subject to variation based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. nih.gov For this compound, these techniques would confirm the presence of N-H bonds in the primary amine, C-N bonds, C-H bonds in both the aromatic ring and the alkyl chains of the propyl groups, and the characteristic vibrations of the benzene ring.

The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring would appear around 3000-3100 cm⁻¹, while those from the propyl groups would be observed just below 3000 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. Bending vibrations for the N-H and C-H bonds would also be present at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π-π* transitions of the benzene ring and potentially n-π* transitions involving the non-bonding electrons of the nitrogen atoms. The substitution on the benzene ring with both a primary amine and a tertiary amine will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The spectrum of a related compound, 1,2-Benzenediamine, is available in the NIST WebBook, which can serve as a reference. nist.gov Research on other substituted diamine compounds has also utilized UV-Vis spectroscopy to characterize their electronic properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₁₂H₂₀N₂), the molecular weight is 192.30 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 192. The fragmentation pattern would likely involve the loss of propyl groups, leading to significant fragment ions. For instance, the loss of a propyl group (C₃H₇) would result in a fragment at m/z 149. Further fragmentation could involve the loss of the second propyl group or cleavage of the benzene ring. The NIST WebBook provides mass spectral data for the parent compound, 1,2-Benzenediamine, showing a molecular ion at m/z 108. nist.gov

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found, studies on related compounds highlight the utility of this technique. For instance, the crystal structure of trans-diaquabis(1-phenylpropane-1,2-diamine-κ² N,N′)nickel(II) dichloride dihydrate reveals detailed information about the coordination of a similar diamine ligand to a metal center. nih.gov Similarly, research on N,N-Diethyl-N′-[(E)-4-pyridylmethylene]benzene-1,4-diamine involved a combined X-ray and density functional theory study to compare the solid-state and optimized gas-phase structures. researchgate.net In the case of this compound, X-ray diffraction would precisely determine the geometry of the benzene ring, the conformation of the propyl groups, and the hydrogen bonding network involving the primary amine. It has been used to analyze similar structures like N1-phenylbenzene-1,2-diamine. researchgate.net

Electrochemical Methods for Redox Behavior Investigation (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox behavior of electroactive molecules like this compound. The presence of two amine groups on the benzene ring makes this compound susceptible to oxidation. The CV of this compound would reveal information about its oxidation potentials and the stability of the resulting radical cations and dications. The primary amine and the tertiary dipropylamino group will have different oxidation potentials, potentially leading to a two-step oxidation process. The reversibility of the redox events can also be assessed, providing insights into the stability of the oxidized species. Studies on similar aromatic diamines have shown that the electrochemical behavior is often pH-dependent and can involve coupled chemical reactions following the electron transfer steps. researchgate.netdtu.dk The investigation of paracetamol's electrochemical behavior provides a case study on the methodologies used to understand such reactions. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound in academic research relies on various chromatographic techniques. These methods are essential for isolating the compound from reaction mixtures, quantifying its purity, and separating it from isomeric impurities. The choice of technique often depends on the specific requirements of the analysis, such as the sample matrix, the required resolution, and the desired scale of separation (preparative vs. analytical).

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aromatic amines like this compound. Reversed-phase HPLC (RP-HPLC) is particularly prevalent, utilizing a nonpolar stationary phase and a polar mobile phase. For compounds of this nature, a C18 (octadecylsilica) column is a common choice, offering good resolution and retention. nih.gov The separation mechanism is based on the hydrophobic interactions between the propyl groups of the analyte and the stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for analyzing aromatic amines consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com The pH of the buffer can be adjusted to control the ionization state of the amine groups, thereby influencing retention and peak shape. For instance, a slightly acidic mobile phase can improve the chromatography of basic compounds like this compound. In some cases, ion-pairing agents may be added to the mobile phase to enhance the retention and resolution of ionic or highly polar analytes. researchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Aromatic Diamines

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | sielc.com |

| Mobile Phase | Acetonitrile - 40% Water Sulfuric Acid - 0.1% | sielc.com | | Flow Rate | 1.0 mL/min | sielc.com | | Detection | UV at 200 nm | sielc.com | | Injection Volume | 1 µl | sielc.com |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds, including this compound. When coupled with a mass spectrometer (GC-MS), it provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compound and its impurities. nih.govresearchgate.net

For the GC analysis of aromatic amines, derivatization is a common strategy to improve their volatility and thermal stability, as well as to enhance chromatographic performance. nih.gov For example, primary and secondary amines can be converted into less polar and more stable derivatives, such as imines, by reacting them with reagents like benzaldehyde. nih.govresearchgate.net The choice of a capillary column is crucial for achieving high resolution. Columns with a dimethylpolysiloxane stationary phase are often employed for the analysis of aromatic compounds. kelid1.ir

Table 2: Representative GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., dimethylpolysiloxane) | kelid1.ir |

| Derivatization | Conversion to imine derivative with benzaldehyde | nih.gov |

| Detection | Mass Spectrometry (MS) | nih.govresearchgate.net |

| Injection Mode | Split/Splitless | kelid1.ir |

| Carrier Gas | Helium or Hydrogen |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purity monitoring of this compound. researchgate.netrsc.orgrsc.org It is often used to monitor the progress of a chemical reaction or to quickly screen for the presence of the desired compound. In TLC, a silica (B1680970) gel plate is typically used as the stationary phase, and the mobile phase is a solvent system of appropriate polarity. researchgate.net The separation is based on the differential adsorption of the compounds onto the stationary phase.

After development, the spots on the TLC plate can be visualized under UV light or by using a staining agent. For aromatic amines, specific staining agents can be employed for enhanced visualization. chemistryhall.com For instance, a solution of ninhydrin (B49086) can be used to detect primary and secondary amines, which typically appear as colored spots. chemistryhall.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification.

Table 3: General TLC Conditions for Aromatic Amine Detection

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel plate | researchgate.net |

| Mobile Phase | Organic solvents of varying polarities | researchgate.net |

| Visualization | UV light or staining agent (e.g., Ninhydrin) | chemistryhall.com |

An exploration of the chemical compound this compound reveals a molecule with significant potential for future research and development across various scientific disciplines. While direct research on this specific diamine is limited, its structural similarity to other N-substituted o-phenylenediamines provides a strong basis for predicting its future applications and the emerging trends that will guide its study. This article focuses on the prospective research directions for this compound, from advanced materials to sustainable synthesis and real-time analytics.

Future Research Directions and Emerging Trends

The unique structure of N1,N1-Dipropylbenzene-1,2-diamine, featuring both a primary and a tertiary amine on an aromatic ring, makes it a compelling candidate for a variety of applications. The following sections outline key areas for future investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.